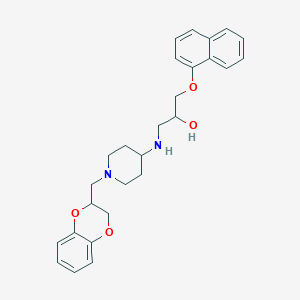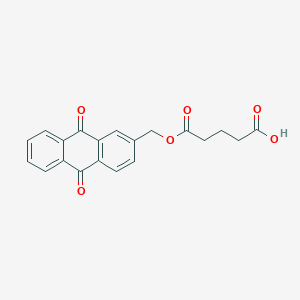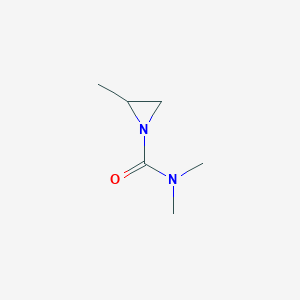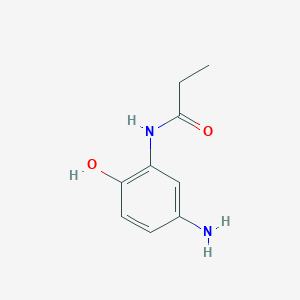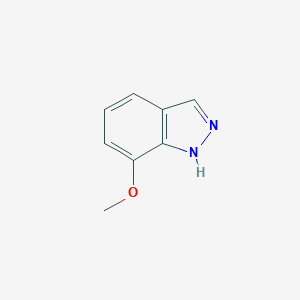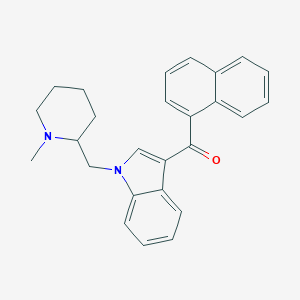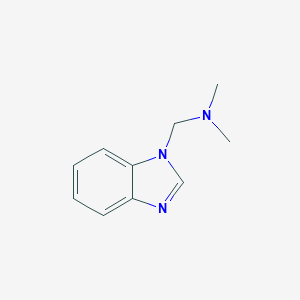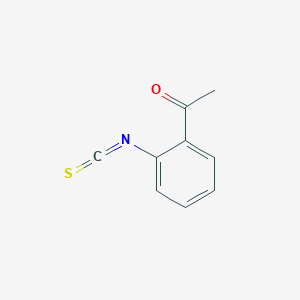
2-Acetylphenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylphenyl isothiocyanate (APITC) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellowish crystalline powder with a pungent odor and is soluble in organic solvents. APITC is widely used as a chemical reagent in the synthesis of various compounds and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Acetylphenyl isothiocyanate is not fully understood, but it is believed to act through various pathways, including the inhibition of enzymes involved in the inflammatory response and the induction of apoptosis in cancer cells. 2-Acetylphenyl isothiocyanate has also been shown to inhibit the growth of various microbial strains.
Efectos Bioquímicos Y Fisiológicos
2-Acetylphenyl isothiocyanate has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways involved in inflammation and cancer. It has also been shown to have antioxidant properties and can scavenge free radicals. 2-Acetylphenyl isothiocyanate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetylphenyl isothiocyanate has several advantages for use in laboratory experiments, including its low toxicity and high solubility in organic solvents. However, its pungent odor can be a limitation, and precautions should be taken to avoid inhalation of the compound. 2-Acetylphenyl isothiocyanate is also sensitive to light and should be stored in a dark container to prevent degradation.
Direcciones Futuras
There are several future directions for research on 2-Acetylphenyl isothiocyanate, including the development of novel synthetic methods for the compound, the investigation of its potential applications in agriculture and food preservation, and the elucidation of its mechanism of action in cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-Acetylphenyl isothiocyanate for its potential therapeutic applications.
Conclusion:
In conclusion, 2-Acetylphenyl isothiocyanate is a compound with promising applications in various fields, including medicinal chemistry, agriculture, and food preservation. Its low toxicity and high solubility in organic solvents make it a valuable chemical reagent for laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Métodos De Síntesis
2-Acetylphenyl isothiocyanate can be synthesized through various methods, including the reaction of acetyl chloride with potassium thiocyanate and the reaction of acetylphenol with thiophosgene. The latter method is preferred as it is more efficient and yields a higher purity of the compound.
Aplicaciones Científicas De Investigación
2-Acetylphenyl isothiocyanate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and food preservation. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. 2-Acetylphenyl isothiocyanate has also been shown to have antioxidant properties and can be used as a natural preservative in food products.
Propiedades
Número CAS |
134470-65-8 |
|---|---|
Nombre del producto |
2-Acetylphenyl isothiocyanate |
Fórmula molecular |
C9H7NOS |
Peso molecular |
177.22 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatophenyl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3 |
Clave InChI |
SBKAVRLWBBLYNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1N=C=S |
SMILES canónico |
CC(=O)C1=CC=CC=C1N=C=S |
Sinónimos |
Ethanone, 1-(2-isothiocyanatophenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



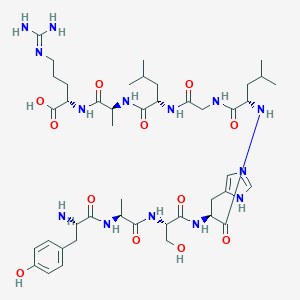
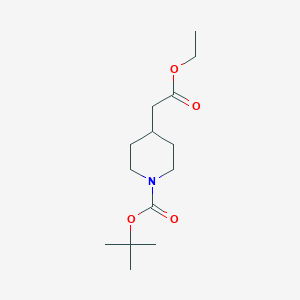
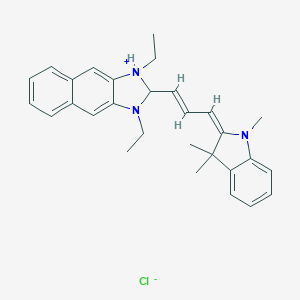
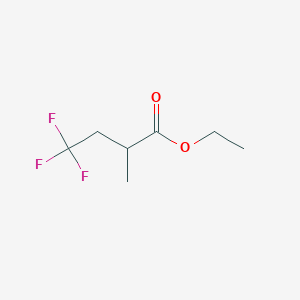
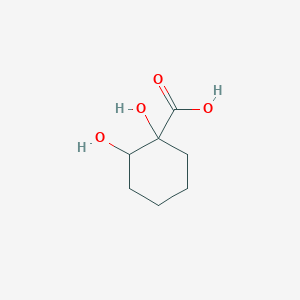
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
